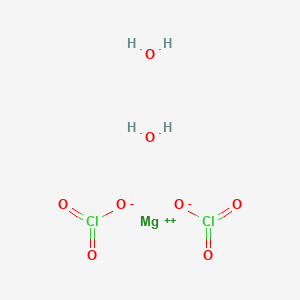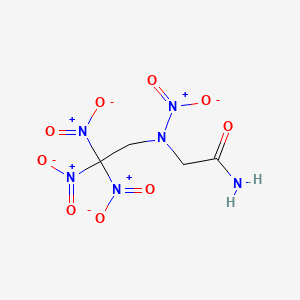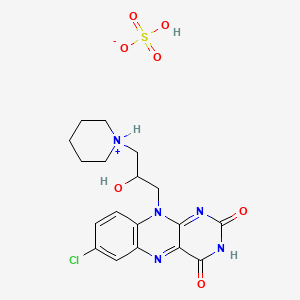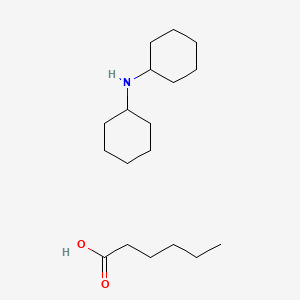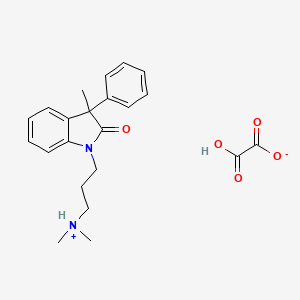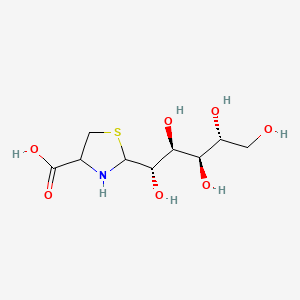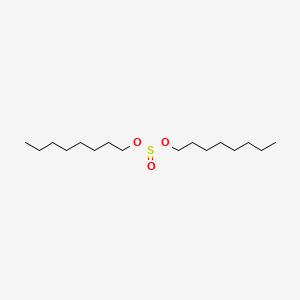
Dioctyl sulphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dioctyl sulfite can be synthesized through the reaction of octanol with sulfur trioxide. The reaction typically involves the following steps:
Esterification: Octanol reacts with sulfur trioxide to form dioctyl sulfite.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of dioctyl sulfite involves large-scale esterification processes. The reaction is typically conducted in a reactor where octanol and sulfur trioxide are mixed and heated to the required temperature. The product is then purified through distillation to obtain high-purity dioctyl sulfite .
化学反应分析
Types of Reactions
Dioctyl sulfite undergoes various chemical reactions, including:
Oxidation: Dioctyl sulfite can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: Dioctyl sulfite can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfites depending on the nucleophile used.
科学研究应用
Dioctyl sulfite has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants
作用机制
The mechanism of action of dioctyl sulfite involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The compound can also act as a stabilizer, preventing the degradation of sensitive molecules .
相似化合物的比较
Similar Compounds
Dioctyl sulfosuccinate: Used as a surfactant and emulsifier.
Dioctyl sulfide: Employed in the production of lubricants and as a chemical intermediate
Uniqueness
Dioctyl sulfite is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a reagent and a solvent makes it versatile in various applications. Additionally, its stability and low toxicity make it suitable for use in sensitive applications such as pharmaceuticals .
属性
CAS 编号 |
35506-89-9 |
|---|---|
分子式 |
C16H34O3S |
分子量 |
306.5 g/mol |
IUPAC 名称 |
dioctyl sulfite |
InChI |
InChI=1S/C16H34O3S/c1-3-5-7-9-11-13-15-18-20(17)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI 键 |
KTSKBTNGZJPRPD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOS(=O)OCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



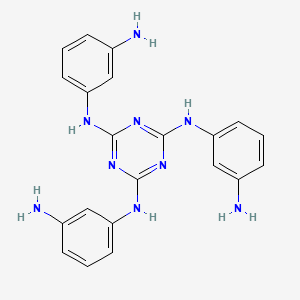
![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
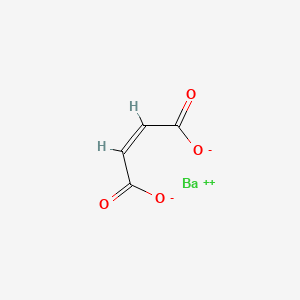
![2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron](/img/structure/B13736892.png)
